molecular formula C12H16N2 B11827813 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No.: B11827813
M. Wt: 188.27 g/mol
InChI Key: BWAJWZHCPRTPJI-UHFFFAOYSA-N
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Description

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane ring. The presence of these structural elements contributes to its potential as a ligand for various biological receptors, making it a valuable subject for research in pharmacology and medicinal chemistry .

Preparation Methods

The synthesis of 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves several key steps:

    Cyclopropanation: A common method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.

    Reduction: Another approach includes the reduction of lactams using diborane in anhydrous tetrahydrofuran (THF).

Chemical Reactions Analysis

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with sigma receptors. Sigma receptors are binding sites for several psychoactive drugs and are involved in modulating neurotransmitter systems. The compound exhibits high affinity for sigma-1 receptors, which are implicated in various neurological functions, including memory, learning, and mood regulation . The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

1-{5-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as:

    3-Phenylpiperidines: These compounds share a similar phenyl group but differ in their ring structure.

    3-Azabicyclo[3.1.0]hexane Derivatives: These derivatives have similar bicyclic structures and are used in various pharmacological studies.

The uniqueness of this compound lies in its specific structural configuration, which provides high affinity and selectivity for sigma-1 receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine

InChI

InChI=1S/C12H16N2/c13-7-11-6-12(11,9-14-8-11)10-4-2-1-3-5-10/h1-5,14H,6-9,13H2

InChI Key

BWAJWZHCPRTPJI-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)C3=CC=CC=C3)CN

Origin of Product

United States

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